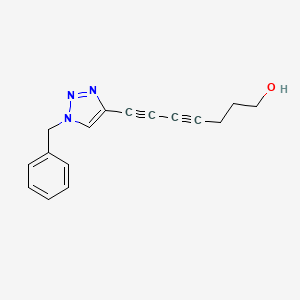
7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol est un composé appartenant à la classe des dérivés de triazole. Les triazoles sont des composés hétérocycliques à cinq chaînons contenant trois atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol implique généralement un processus en plusieurs étapes. Une méthode courante est la réaction de "clic" entre un azide et un alcyne, catalysée par des ions cuivre(I). Les conditions de réaction incluent souvent:
Solvant: Tétrahydrofurane (THF) ou diméthylsulfoxyde (DMSO)
Catalyseur: Bromure de cuivre(I) (CuBr) ou iodure de cuivre(I) (CuI)
Température: Température ambiante à 60°C
Temps: Plusieurs heures à une nuit
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des méthodes de purification telles que la chromatographie sur colonne et la recristallisation sont employées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol subit diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction: Les groupes alcyne peuvent être réduits en alcènes ou alcanes.
Substitution: Le groupe benzyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.
Réduction: Gaz hydrogène (H2) avec du palladium sur charbon (Pd/C) comme catalyseur.
Substitution: Hydrure de sodium (NaH) ou méthylate de sodium (NaOMe) dans un solvant aprotique.
Principaux produits
Oxydation: Formation de dérivés de benzyle cétone ou benzyle aldéhyde.
Réduction: Formation de benzyle alcènes ou alcanes.
Substitution: Formation de divers dérivés de triazole substitués par benzyle.
Applications De Recherche Scientifique
7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol a plusieurs applications en recherche scientifique:
Industrie: Utilisé dans la synthèse de matériaux et de polymères avancés avec des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques:
Mécanisme D'action
The mechanism of action of 7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Composés similaires
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)méthylamine: Un composé similaire utilisé comme ligand en chimie de "clic".
Dérivés de (1-(benzyle)-1H-1,2,3-triazol-4-yl) (pipérazin-1-yl)méthanone substitués: Connue pour leur activité cytotoxique contre les cellules cancéreuses.
Unicité
7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol est unique en raison de sa chaîne hepta-4,6-diyn-1-ol, qui lui confère des propriétés chimiques et une réactivité distinctes. Cela en fait un composé précieux pour des applications spécialisées dans la recherche et l'industrie.
Propriétés
Numéro CAS |
920282-93-5 |
|---|---|
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
7-(1-benzyltriazol-4-yl)hepta-4,6-diyn-1-ol |
InChI |
InChI=1S/C16H15N3O/c20-12-8-3-1-2-7-11-16-14-19(18-17-16)13-15-9-5-4-6-10-15/h4-6,9-10,14,20H,3,8,12-13H2 |
Clé InChI |
AUVUINPZZOVKJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(N=N2)C#CC#CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12638368.png)
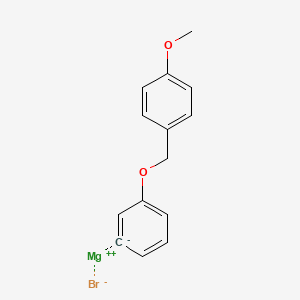
![Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12638371.png)
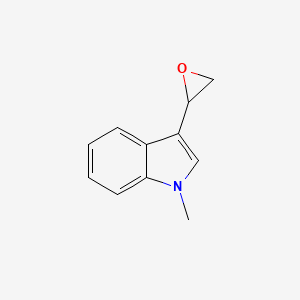
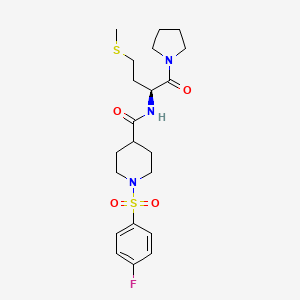
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene](/img/structure/B12638397.png)
![1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B12638406.png)
![2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638414.png)


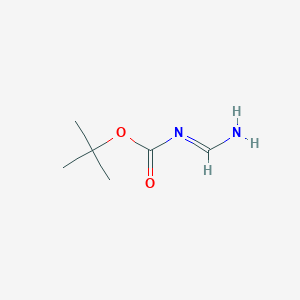
![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
![5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12638428.png)
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2,2-dimethoxyethyl)propanamide](/img/structure/B12638433.png)
